Istamycin B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

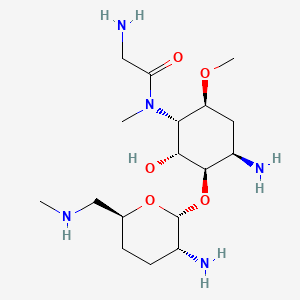

Istamycin B is an amino sugar.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Derivatives

Istamycin B has the molecular formula C17H35N5O5 and a molecular weight of 389.49 g/mol . Its structure allows it to be modified into various derivatives, enhancing its antibacterial efficacy while aiming to reduce toxicity. Notable derivatives include:

- 3-O-Demethylthis compound : This derivative has shown potent activity against resistant bacterial strains like Pseudomonas aeruginosa and is effective in treating infections caused by resistant bacteria .

- Low Toxic Derivatives : Research has focused on synthesizing derivatives with reduced toxicity. For instance, replacing the amino group at the C-2 position with a hydroxyl group significantly decreases acute toxicity while maintaining antibacterial activity .

Antibacterial Activity

This compound demonstrates strong antibacterial activity against various pathogens. The minimum inhibitory concentrations (MIC) for this compound against selected bacteria are as follows:

| Microorganism | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 0.78 |

| Escherichia coli | 1.56 |

| Pseudomonas aeruginosa | 0.39 |

These results indicate that this compound is particularly effective against both gram-positive and gram-negative bacteria, making it a valuable compound in antibiotic development .

Antibiotic Development

Research on this compound has led to the discovery of new antibiotics through structural modifications aimed at overcoming bacterial resistance. The synthesis of semi-synthetic derivatives, such as 3-O-demethyl-2"-N-formimidoylthis compound, has been explored due to their high antibacterial activity and lower toxicity profiles . These compounds are being studied for potential use in clinical settings where traditional antibiotics fail.

Resistance Studies

This compound serves as a model compound for studying aminoglycoside antibiotic resistance mechanisms. Research has shown that certain bacterial strains develop resistance to aminoglycosides through enzymatic modification. Understanding these mechanisms is crucial for developing strategies to combat antibiotic resistance .

Case Studies

- Case Study on Pseudomonas aeruginosa :

-

Toxicity Reduction Studies :

- Researchers synthesized several derivatives of this compound with modifications aimed at lowering toxicity while retaining efficacy. One promising derivative, 4-N-(beta-alanyl)-2'-deamino-3-O-demethyl-2'-hydroxyistamycin B0, showed good antibacterial activity with significantly reduced acute toxicity in animal models .

Eigenschaften

CAS-Nummer |

72523-64-9 |

|---|---|

Molekularformel |

C17H35N5O5 |

Molekulargewicht |

389.5 g/mol |

IUPAC-Name |

2-amino-N-[(1S,2R,3R,4R,6S)-4-amino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide |

InChI |

InChI=1S/C17H35N5O5/c1-21-8-9-4-5-10(19)17(26-9)27-16-11(20)6-12(25-3)14(15(16)24)22(2)13(23)7-18/h9-12,14-17,21,24H,4-8,18-20H2,1-3H3/t9-,10+,11+,12-,14+,15+,16+,17+/m0/s1 |

InChI-Schlüssel |

NEFDRWXEVITQMN-MKRRRRENSA-N |

SMILES |

CNCC1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)OC)N)N |

Isomerische SMILES |

CNC[C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@@H](C[C@@H]([C@H]([C@H]2O)N(C)C(=O)CN)OC)N)N |

Kanonische SMILES |

CNCC1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)OC)N)N |

Synonyme |

istamycin A istamycin B istamycins |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.